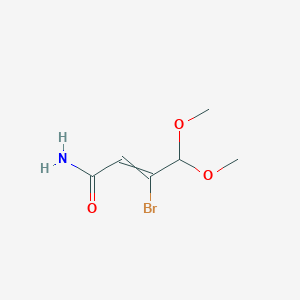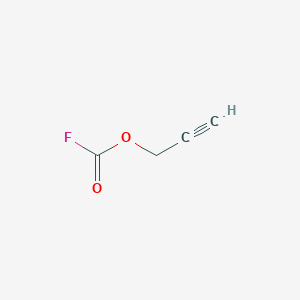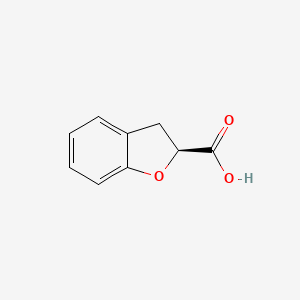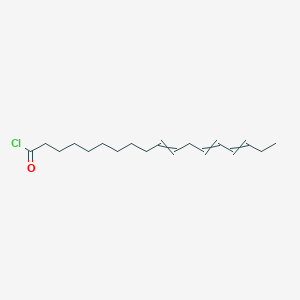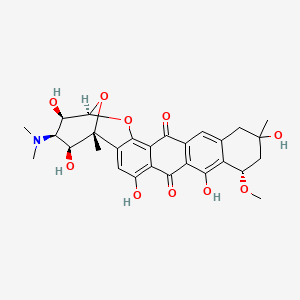![molecular formula C12H8Cl2N2O4 B14502829 3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione CAS No. 64697-59-2](/img/structure/B14502829.png)
3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the pyrrole ring, a nitrophenyl group at the 1 position, and a methyl group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione typically involves the reaction of 3,4-dichloromaleic anhydride with 2-methyl-5-nitrobenzylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to reflux temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and minimize waste. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the nitro group to an amino group.
Substitution: The chlorine atoms in the pyrrole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Amino derivatives where the nitro group is reduced to an amino group.
Substitution: Substituted pyrrole derivatives with various functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichloro-1H-pyrrole-2,5-dione: Lacks the nitrophenyl and methyl groups, making it less complex.
2-Methyl-5-nitrophenyl-1H-pyrrole-2,5-dione: Lacks the chlorine atoms, resulting in different reactivity and properties.
3,4-Dichloro-1-phenyl-1H-pyrrole-2,5-dione: Contains a phenyl group instead of a nitrophenyl group, affecting its biological activity.
Uniqueness
3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione is unique due to the combination of its structural features, including the presence of chlorine atoms, a nitrophenyl group, and a methyl group
Propriétés
Numéro CAS |
64697-59-2 |
|---|---|
Formule moléculaire |
C12H8Cl2N2O4 |
Poids moléculaire |
315.11 g/mol |
Nom IUPAC |
3,4-dichloro-1-[(2-methyl-5-nitrophenyl)methyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C12H8Cl2N2O4/c1-6-2-3-8(16(19)20)4-7(6)5-15-11(17)9(13)10(14)12(15)18/h2-4H,5H2,1H3 |
Clé InChI |
LPAJLERHYXFLNS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=O)[O-])CN2C(=O)C(=C(C2=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-1-[(4-methylpentyl)oxy]pentane](/img/structure/B14502750.png)

![4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14502764.png)
